molecular formula C6H12S B14155017 Butane, 1-(ethenylthio)- CAS No. 4789-70-2

Butane, 1-(ethenylthio)-

Cat. No.: B14155017
CAS No.: 4789-70-2
M. Wt: 116.23 g/mol
InChI Key: LBMGSGLAWRZARD-UHFFFAOYSA-N
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Description

Butane, 1-(ethenylthio)-: . This compound features a butane backbone with an ethenylthio group attached, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1-(ethenylthio)- can be achieved through several methods. One common approach involves the reaction of butyl halides with sodium ethenylthiolate under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of Butane, 1-(ethenylthio)- often involves the use of large-scale reactors where butyl halides and sodium ethenylthiolate are reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Butane, 1-(ethenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butane, 1-(ethenylthio)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Butane, 1-(ethenylthio)- involves its interaction with molecular targets through its ethenylthio group. This group can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

  • Butane, 1-(methylthio)-
  • Butane, 1-(propylthio)-
  • Butane, 1-(butylthio)-

Comparison: Butane, 1-(ethenylthio)- is unique due to the presence of the ethenylthio group, which imparts distinct reactivity and properties compared to its analogs. For instance, the ethenylthio group allows for additional reactions such as polymerization and cross-linking, which are not possible with the methylthio, propylthio, or butylthio analogs .

Properties

CAS No.

4789-70-2

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

1-ethenylsulfanylbutane

InChI

InChI=1S/C6H12S/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3

InChI Key

LBMGSGLAWRZARD-UHFFFAOYSA-N

Canonical SMILES

CCCCSC=C

Origin of Product

United States

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